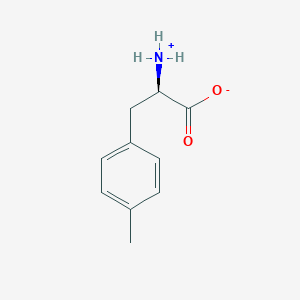

4-甲基-D-苯丙氨酸

描述

4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . It is used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which can exhibit pin1 inhibitory activity . The empirical formula is C10H13NO2 and the molecular weight is 179.22 .

Molecular Structure Analysis

The molecular structure of 4-Methyl-D-phenylalanine can be represented by the SMILES string CC@@(Cc1ccccc1)C(O)=O . This indicates that the molecule contains a chiral carbon atom, an amine group (N), a carboxyl group (C(O)=O), and a phenyl group (Cc1ccccc1).

Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-D-phenylalanine are not available, it’s known that phenylalanine derivatives can participate in various chemical reactions. For instance, esters of certain L-Phenylalanine and substituted phenylalanine derivatives have shown significant antimicrobial activity .

Physical And Chemical Properties Analysis

It has a predicted boiling point of 323.5±30.0 °C and a predicted density of 1.165±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

苯丙氨酸氨裂合酶 (PAL) 的应用:PAL 催化 L-苯丙氨酸的生物转化,在临床、工业和生物技术应用中具有重要意义。它可以产生光学纯的 L-苯丙氨酸,这是甜味剂阿斯巴甜的前体,并且是苯丙酮尿症的潜在治疗方法 (MacDonald & D'Cunha, 2007)。

氨基酸羟化酶中的同位素效应:对 4-甲基苯丙氨酸的研究已被用于探测苯丙氨酸、酪氨酸和色氨酸羟化酶等芳香族氨基酸羟化酶的反应性。该研究提供了对这些酶的氢原子抽象机制的见解 (Pavon & Fitzpatrick, 2005)。

修饰氨基酸的自组装行为:对苯丙氨酸的修饰形式 4-硝基苯丙氨酸的研究突出了其有效的凝胶化特性和在不同溶剂中的不同自组装模式。这对于理解肽合成和超分子化学具有重要意义 (Singh 等,2020)。

苯丙氨酸的电化学传感器:已经开展了研究以开发用于检测苯丙氨酸的电化学传感器和生物传感器,这对于诊断和管理苯丙酮尿症等疾病至关重要 (Dinu & Apetrei, 2020)。

苯丙烷类化合物的代谢工程生产:苯丙氨酸氨裂合酶在通过代谢工程生产苯丙烷类化合物中起着至关重要的作用,突出了其在合成生物学中的潜在应用 (Kong, 2015)。

异源生物转化中的苯丙氨酸 4-单加氧酶:该酶在代谢各种物质(包括药物)中起着重要作用,并且与帕金森病和阿尔茨海默病等疾病的易感性有关 (Steventon & Mitchell, 2009)。

体外多酶反应系统:专注于苯丙氨酸生物合成体外系统的研究对提高工业和医学应用中 L-苯丙氨酸的产量具有重要意义 (Ding 等,2016)。

苯丙酮尿症中的 DNA 甲基化:对高苯丙氨酸血症中 DNA 甲基化模式的研究表明,由于 DNA 甲基化改变而导致的基因调控改变可能导致苯丙酮尿症的神经病理学 (Dobrowolski 等,2016)。

作用机制

Target of Action

4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of 4-Methyl-D-phenylalanine are likely to be similar to those of D-Phenylalanine, which include various enzymes and receptors involved in the synthesis and signaling of these molecules .

Mode of Action

It’s known that d-phenylalanine, the parent compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine . It’s plausible that 4-Methyl-D-phenylalanine might interact with its targets in a similar way, potentially influencing the synthesis or signaling of these neurotransmitters.

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of D-Phenylalanine, 4-Methyl-D-phenylalanine may be involved in similar biochemical pathways.

Pharmacokinetics

Studies on similar compounds suggest that the absorption, distribution, metabolism, and excretion (adme) properties of 4-methyl-d-phenylalanine could be similar to those of d-phenylalanine . These properties would impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Given its similarity to d-phenylalanine, it’s plausible that it could have effects on neurotransmitter synthesis and signaling, potentially influencing mood and cognitive function .

安全和危害

4-Methyl-D-phenylalanine is classified as Acute Tox. 4 Oral according to the safety data sheet . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and get medical attention .

未来方向

A recent study has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors . This opens up the possibility of producing L-phenylalanine from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant . This could potentially be applied to the production of 4-Methyl-D-phenylalanine in the future.

属性

IUPAC Name |

(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

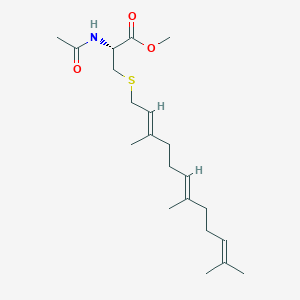

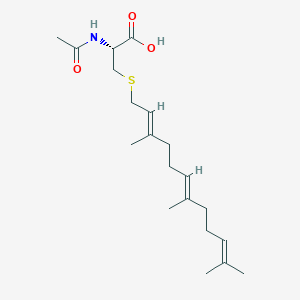

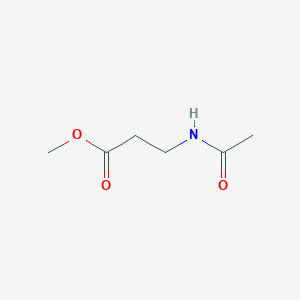

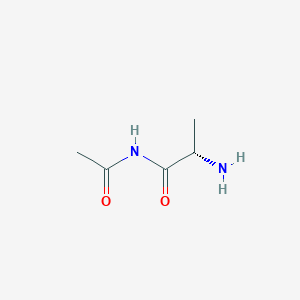

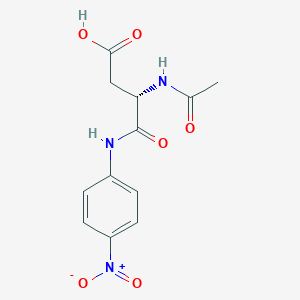

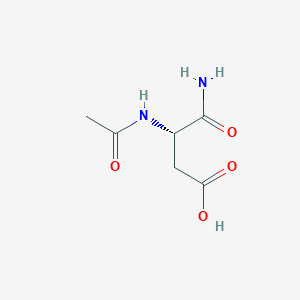

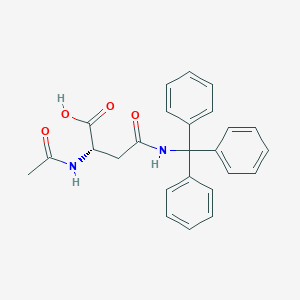

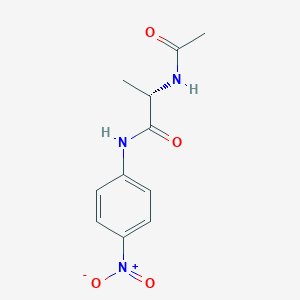

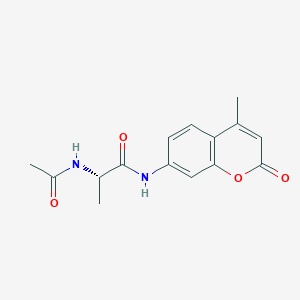

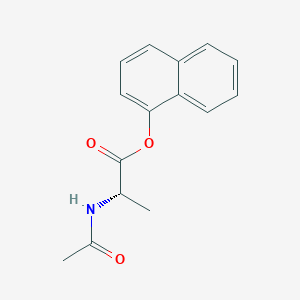

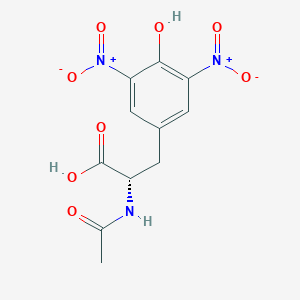

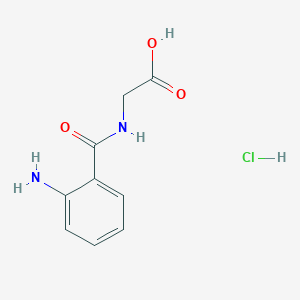

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。